molecular formula C22H15ClN2O3 B5917546 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile

3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5917546
M. Wt: 390.8 g/mol
InChI Key: YXCKCNRHGAJHET-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile, also known as CBNPAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C24H16ClNO3.

Mechanism of Action

The mechanism of action of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is not well understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death. 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been shown to have significant biochemical and physiological effects in various cell lines and animal models. In cancer cells, 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In addition, 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is its high potency against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is its poor solubility in aqueous media, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the study of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile. Another area of research is the optimization of the chemical structure of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile and its potential applications in various fields, including material science, organic electronics, and medicinal chemistry.

Synthesis Methods

The synthesis of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile involves the reaction between 3-chlorobenzyl alcohol and 4-nitrobenzaldehyde, followed by the reaction with malononitrile. The product is then subjected to a cyclization reaction to form 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile. The synthesis of 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is a multi-step process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been used as a hole-transporting material in organic light-emitting diodes. In medicinal chemistry, 3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent.

properties

IUPAC Name

(E)-3-[2-[(3-chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-6-3-4-16(12-20)15-28-22-7-2-1-5-18(22)13-19(14-24)17-8-10-21(11-9-17)25(26)27/h1-13H,15H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCKCNRHGAJHET-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

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